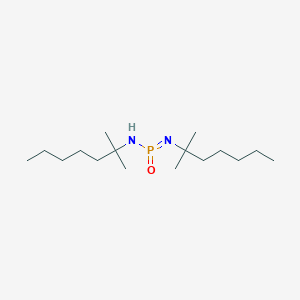
N,N'-Di-tert-octyl phosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-tert-octyl phosphonic diamide is an organophosphorus compound with the molecular formula C16H35N2OP It is characterized by the presence of two tert-octyl groups attached to the nitrogen atoms of a phosphonic diamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-octyl phosphonic diamide typically involves the reaction of phosphonic acid derivatives with tert-octylamine. One common method is the reaction of di-tert-butyl phosphite with tert-octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of N,N’-Di-tert-octyl phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-octyl phosphonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide to phosphine derivatives.
Substitution: The tert-octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Scientific Research Applications
N,N’-Di-tert-octyl phosphonic diamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-octyl phosphonic diamide involves its interaction with molecular targets through its phosphonic diamide group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tert-octyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di-tert-butyl phosphonic diamide
- N,N’-Di-tert-hexyl phosphonic diamide
- N,N’-Di-tert-decyl phosphonic diamide
Uniqueness
N,N’-Di-tert-octyl phosphonic diamide is unique due to its specific tert-octyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and selectivity.
Properties
CAS No. |
73790-33-7 |
|---|---|
Molecular Formula |
C16H35N2OP |
Molecular Weight |
302.44 g/mol |
InChI |
InChI=1S/C16H35N2OP/c1-7-9-11-13-15(3,4)17-20(19)18-16(5,6)14-12-10-8-2/h7-14H2,1-6H3,(H,17,18) |
InChI Key |
IVDNMVVMFKCJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)NP(=NC(C)(C)CCCCC)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


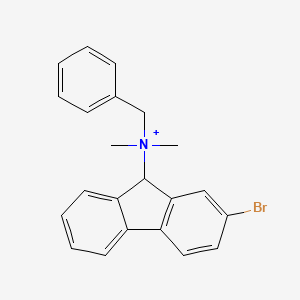


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)

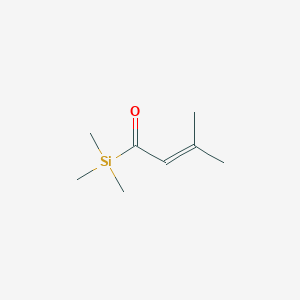
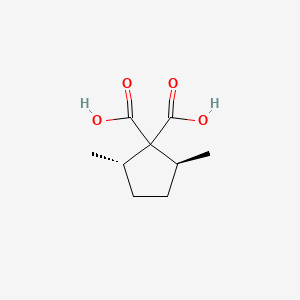
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
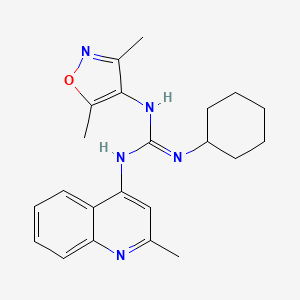
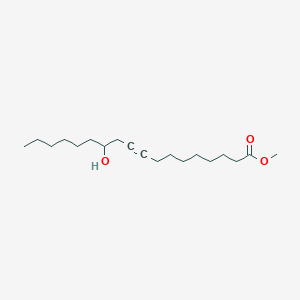
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)


![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
